molecular formula C22H20N2O2S B2477662 2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899728-68-8

2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2477662
CAS No.: 899728-68-8
M. Wt: 376.47
InChI Key: HNPKXUPXXXSSMX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a polycyclic heterocyclic compound featuring a fused pyrazolo-oxazine scaffold with substituted aryl and thiophene moieties. The methoxyphenyl group at position 2 and the 3-methylthiophen-2-yl group at position 5 contribute to its unique electronic and steric properties. This compound is synthesized via multicomponent reactions, as demonstrated in related pyrazolo-oxazine derivatives (e.g., four-component one-pot reactions) . Its structural complexity renders it a candidate for pharmaceutical applications, particularly in antimicrobial and anticancer research, though specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-11-12-27-21(14)22-24-19(17-5-3-4-6-20(17)26-22)13-18(23-24)15-7-9-16(25-2)10-8-15/h3-12,19,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPKXUPXXXSSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic molecule notable for its diverse structural motifs, which suggest potential biological activities. The unique combination of a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with methoxy and methylthiophenyl substituents positions this compound as a candidate for various pharmacological applications.

Structural Characteristics

The structural features of this compound include:

  • Benzo[e]pyrazolo[1,5-c][1,3]oxazine Core : A fused bicyclic system with both nitrogen and oxygen heteroatoms.
  • Substituents :
    • Methoxy group (–OCH₃) on the phenyl ring enhances lipophilicity and may influence receptor binding.
    • Methylthiophenyl group (–C₆H₄(SCH₃)) potentially contributes to electronic properties and reactivity.

Biological Activity Overview

Research on similar compounds within the oxazine class indicates a range of biological activities including:

  • Anticancer Activity : Compounds with similar structural motifs have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The presence of thiophene groups often correlates with enhanced antibacterial activity.
  • Enzyme Inhibition : Potential as inhibitors of enzymes such as acetylcholinesterase and urease has been noted in related studies.

Anticancer Activity

A study focusing on compounds with the benzo[e]pyrazolo structure demonstrated significant anticancer properties. For instance, derivatives exhibiting similar substituents were tested against breast cancer cell lines with promising results in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-712.5Apoptosis
Compound BMDA-MB-2318.7Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial efficacy of related compounds was evaluated against several bacterial strains. Notably, compounds featuring methylthiophenyl groups exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
Compound CS. aureus18
Compound DE. coli15

Enzyme Inhibition Studies

Inhibitory effects on acetylcholinesterase (AChE) and urease were assessed for structurally analogous compounds. The results indicated that certain derivatives could serve as effective enzyme inhibitors, with IC50 values significantly lower than standard reference drugs.

CompoundEnzyme TargetIC50 (µM)
Compound EAChE6.3
Compound FUrease4.2

Mechanistic Insights

Docking studies have been employed to elucidate the interaction of this compound with biological macromolecules. These studies suggest that the methoxy group can form hydrogen bonds with active sites on target proteins, while the thiophene moiety may engage in π-π stacking interactions.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents at Position 2 Substituents at Position 5 Notable Features References
Target Compound 4-Methoxyphenyl 3-Methylthiophen-2-yl Methoxy group enhances electron density; thiophene introduces sulfur heteroatom
5-(4-Ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Phenyl 4-Ethoxyphenyl Ethoxy group increases hydrophobicity vs. methoxy; reduced H-bonding capacity
2-(4-Fluorophenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl 4-Methylphenyl Fluorine atom enhances electronegativity; methyl group improves lipophilicity
7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Naphthalen-2-yl 4-Methoxyphenyl (with Cl at C7, C9) Chlorine atoms increase molecular weight and potential cytotoxicity

Key Observations :

  • Halogen Substituents (e.g., Fluorine, Chlorine) : Improve membrane permeability and metabolic stability .
  • Thiophene vs. Phenyl : The sulfur atom in thiophene may confer distinct redox properties and metal-binding capabilities .

Critical Analysis :

  • The target compound’s synthesis aligns with trends in green chemistry (one-pot reactions), minimizing waste .
  • Microwave-assisted methods (e.g., spiro derivatives) offer superior yields and shorter reaction times compared to conventional heating .

Table 3: Antimicrobial Activities of Selected Analogues

Compound Type MIC (Bacteria) MIC (Fungi) Structural Basis for Activity References
Spiro Pyrazolo-Oxazines 50 μg/mL 250 μg/mL Spiro architecture enhances membrane interaction
Thiazolidinone Hybrids Not reported Not reported Thiazolidinone moiety targets enzyme active sites
Target Compound Not tested Not tested Hypothesized activity via thiophene-mediated mechanisms

Insights :

  • Spiro derivatives exhibit broad-spectrum antimicrobial activity, likely due to their rigid 3D structures disrupting microbial membranes .
  • The target compound’s 3-methylthiophen-2-yl group may synergize with the methoxyphenyl moiety for enhanced bioactivity, though experimental validation is needed.

Preparation Methods

Multicomponent Reaction Strategies

The benzo[e]pyrazolo[1,5-c]oxazine scaffold can be assembled via one-pot multicomponent reactions (MCRs). A representative approach involves condensing 2-aminobenzyl alcohol derivatives with nitro-substituted aldehydes and thiophene-based precursors under basic conditions. For instance, reacting 4-methoxybenzaldehyde, 3-methylthiophene-2-carbaldehyde, and 5-aminopyrazole in the presence of aqueous potassium hydroxide in propanol generates the dihydro-pyrazolo-oxazine intermediate. This method leverages the nucleophilic trapping of in situ–formed methylene quinones by aminopyrazoles, followed by cyclodehydration.

Key parameters include solvent choice (propanol or methanol), base concentration (1–2 M KOH), and reaction temperature (25–60°C). Yields for analogous systems range from 44% to 85%, depending on substituent electronic effects.

Catalytic Cyclization Using Lewis Acids

Aluminum trichloride (AlCl₃) and palladium-based cocatalysts efficiently mediate cyclocondensation reactions. A patented method for related triazine derivatives employs AlCl₃ (0.1–0.2 mol eq) with palladium chloride-S-(-)-1,1'-binaphthyl-2,2'-diphenylphosphine (1:1 molar ratio) in toluene at 40–50°C. Adapting this protocol, the pyrazolo-oxazine core forms via Friedel-Crafts alkylation between 4-methoxyphenylacetylene and 3-methylthiophene-2-carboxaldehyde, followed by intramolecular oxazine ring closure. Post-treatment with 2-methyltetrahydrofuran enables crystallization, achieving purities >99%.

Optimized Synthetic Pathways

Route A: Sequential Multicomponent and Cross-Coupling

  • Step 1 : React 4-methoxybenzaldehyde (1.05 eq), 3-methylthiophene-2-carbaldehyde (1 eq), and 5-aminopyrazole (1 eq) in PrOH/KOH (1 M) at 60°C for 8 h to form the dihydro-pyrazolo-oxazine core.
  • Step 2 : Chlorinate the C9 position using N-chlorosuccinimide (NCS) in CCl₄ under UV light (45% yield).
  • Step 3 : Suzuki coupling with 4-methoxyphenylboronic acid (1.2 eq) under Pd catalysis (82% yield).

Overall Yield : 32–40%

Route B: One-Pot Copper-Catalyzed Synthesis

  • Step 1 : Combine 1-(2-iodophenyl)-3-(3-methylthiophen-2-yl)prop-2-yn-1-one (1 eq), hydrazine hydrochloride (1.5 eq), and β-oxodithioester (1 eq) in DMF with CuI (10 mol%) at 80°C for 12 h.
  • Step 2 : Direct arylation with 4-methoxyphenylmagnesium bromide (2 eq) in THF at 0°C to RT (68% yield).

Overall Yield : 45–50%

Reaction Optimization Data

Parameter Route A Route B
Temperature Range 60–80°C 80°C
Catalyst System AlCl₃/Pd CuI
Key Solvent PrOH DMF
Reaction Time 16 h 12 h
Isolated Yield 32–40% 45–50%
Purity (HPLC) ≥99% ≥97%

Challenges and Mitigation Strategies

  • Regioselectivity in Thiophene Coupling : The 3-methyl group on thiophene induces steric hindrance, favoring C2 coupling over C5. Using bulky ligands (e.g., XPhos) improves selectivity.
  • Oxazine Ring Stability : The dihydro-oxazine intermediate is prone to oxidation. Conducting reactions under nitrogen with radical inhibitors (e.g., BHT) suppresses side reactions.
  • Crystallization Difficulties : Switching from toluene to 2-methyltetrahydrofuran enhances crystal lattice formation, yielding high-purity product.

Q & A

Q. How can environmental persistence and toxicity of this compound be assessed?

  • Methodological Answer :
  • OECD 301F biodegradation test to evaluate microbial breakdown in aqueous systems .
  • Daphnia magna acute toxicity assay (EC₅₀ determination) .
  • Leaching studies using soil columns to model groundwater contamination potential .

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